molecular formula C23H20ClF3O5 B11598305 2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11598305
M. Wt: 468.8 g/mol
InChI Key: SEBBCTSQAMDVDE-UHFFFAOYSA-N
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Description

2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a complex organic compound with a unique structure that includes a chromenone core, a chlorophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common approach is the esterification of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-ol with 2-methylpropyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. Additionally, the chromenone core can interact with various cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of a chromenone core, a chlorophenyl group, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H20ClF3O5

Molecular Weight

468.8 g/mol

IUPAC Name

2-methylpropyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

InChI

InChI=1S/C23H20ClF3O5/c1-12(2)11-30-22(29)13(3)31-16-8-9-17-18(10-16)32-21(23(25,26)27)19(20(17)28)14-4-6-15(24)7-5-14/h4-10,12-13H,11H2,1-3H3

InChI Key

SEBBCTSQAMDVDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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